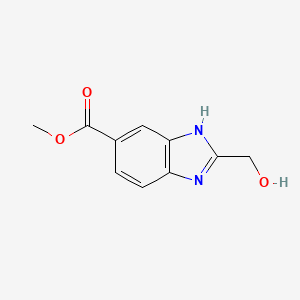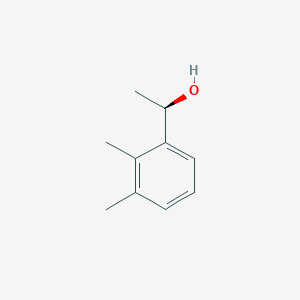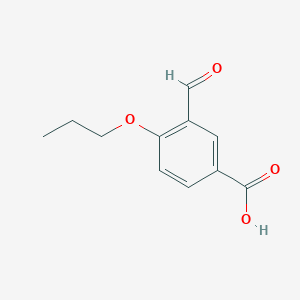
3-Formyl-4-propoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-4-propoxybenzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position and a propoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-propoxybenzoic acid typically involves the formylation of 4-propoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
- 4-Propoxybenzoic acid is dissolved in DMF.
- POCl3 is added dropwise to the solution, resulting in the formation of the Vilsmeier complex.
- The reaction mixture is heated to promote the formylation at the meta position relative to the carboxylic acid group.
- The product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 3-Formyl-4-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 3-Carboxy-4-propoxybenzoic acid.
Reduction: 3-Hydroxymethyl-4-propoxybenzoic acid.
Substitution: 3-Formyl-4-alkoxybenzoic acid (with varying alkoxy groups).
科学的研究の応用
3-Formyl-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be used in various condensation reactions to form heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to form conjugated systems with strong absorption and emission properties.
Industry: The compound can be used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of 3-formyl-4-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins. Additionally, the propoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
類似化合物との比較
3-Formyl-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a propoxy group.
4-Formylbenzoic acid: Lacks the propoxy group and has different reactivity and applications.
3-Formylphenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness: 3-Formyl-4-propoxybenzoic acid is unique due to the presence of both a formyl and a propoxy group, which confer distinct chemical reactivity and physical properties. The propoxy group enhances the compound’s solubility in organic solvents and can influence its interactions with biological targets. The formyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
3-formyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
InChIキー |
UVEFHNGJLSXWED-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



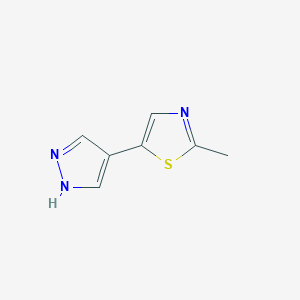

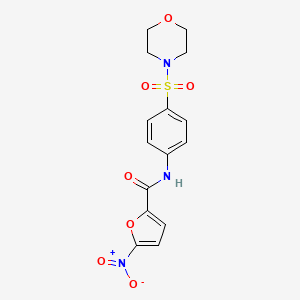
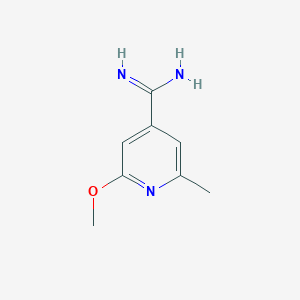

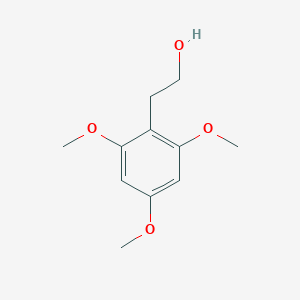
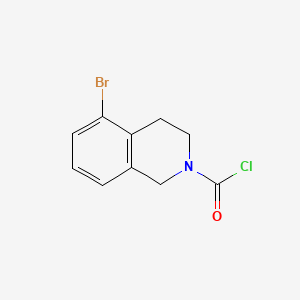
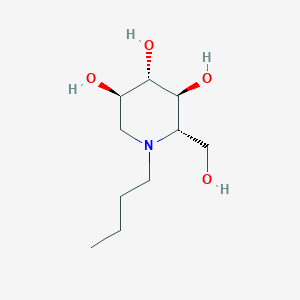

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)

